molecular formula C10H8BrClN2O B1529255 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1339141-04-6

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1529255
CAS No.: 1339141-04-6
M. Wt: 287.54 g/mol
InChI Key: LECBGDSRRBIMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of 2-bromobenzyl chloride with a suitable oxadiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo redox reactions under specific conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)methyl]-5-(bromomethyl)-1,2,4-oxadiazole
  • 3-[(2-Fluorophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
  • 3-[(2-Iodophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Uniqueness

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties. This dual halogenation can enhance its potential for various chemical transformations and applications compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECBGDSRRBIMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 4
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.